Fmoc-N-Me-D-Arg(Mtr)-OH

Catalog No.
S13310967
CAS No.
M.F
C32H38N4O7S
M. Wt
622.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-D-Arg(Mtr)-OH

Product Name

Fmoc-N-Me-D-Arg(Mtr)-OH

IUPAC Name

5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid

Molecular Formula

C32H38N4O7S

Molecular Weight

622.7 g/mol

InChI

InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35)

InChI Key

LNVHMIGZISCVKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Fmoc-N-Methyl-D-Arginine with a Methoxytrityl protecting group, or Fmoc-N-Me-D-Arg(Mtr)-OH, is a specialized derivative of the amino acid arginine. It features a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a methoxytrityl (Mtr) group on the side chain of the arginine residue. These protecting groups are essential in peptide synthesis as they prevent unwanted reactions during the formation of peptide bonds, thereby enhancing the stability and reactivity of the compound.

Types of Reactions

  • Deprotection Reactions: The Fmoc and Mtr groups can be removed under specific conditions to expose reactive sites on the arginine residue.
  • Coupling Reactions: This compound can undergo coupling reactions with other amino acids or peptides, facilitating the formation of longer peptide chains.

Common Reagents and Conditions

  • Fmoc Deprotection: Typically performed using piperidine in dimethylformamide.
  • Mtr Deprotection: Achieved using acidic conditions, such as trifluoroacetic acid.

Major Products Formed

Upon removal of the protecting groups, N-methyl-D-arginine is produced, which can be utilized in further peptide synthesis .

Fmoc-N-Methyl-D-Arginine has shown notable biological activity, particularly in enhancing cell-penetrating capabilities of peptides. The N-methylation of arginine residues has been correlated with improved cellular uptake and bioavailability, making it a valuable component in drug design and delivery systems . Furthermore, its derivatives are often used to study various biological processes due to their ability to mimic natural peptides.

The synthesis of Fmoc-N-Methyl-D-Arg(Mtr)-OH generally involves several key steps:

  • Protection of Arginine Side Chain: The side chain is protected using a methoxytrityl group to prevent unwanted reactions at the guanidino group.
  • N-Methylation: The amino group of arginine is methylated to create N-methyl-D-arginine.
  • Fmoc Protection: The N-terminus is then protected with an Fmoc group.

These steps can be carried out using automated peptide synthesizers for large-scale production, ensuring high purity and yield .

Fmoc-N-Methyl-D-Arginine is primarily used in:

  • Peptide Synthesis: As a building block for creating complex peptides.
  • Drug Development: Particularly in designing cell-penetrating peptides for therapeutic applications.
  • Biochemical Research: To study the effects of methylation on protein function and interaction.

Studies have indicated that Fmoc-N-Methyl-D-Arginine enhances interactions with cellular membranes compared to its unmethylated counterparts. This property makes it particularly useful in developing therapies that require efficient cellular uptake. Research has shown that increasing N-methylation correlates with enhanced partitioning into lipid environments, suggesting improved efficacy in drug delivery systems .

Similar Compounds

Comparison with Other Similar Compounds

  • Fmoc-Arg(Pbf)-OH: Another arginine derivative featuring a pentamethylchroman protecting group.
  • Fmoc-Lys(Boc)-OH: A lysine derivative protected with a tert-butyloxycarbonyl group.
  • Fmoc-N-Me-L-Val-OH: A valine derivative with similar methylation characteristics.

Uniqueness

The unique combination of Fmoc and Mtr protecting groups in Fmoc-N-Methyl-D-Arg(Mtr)-OH provides enhanced stability and reactivity compared to other protected amino acids. The N-methylation specifically adds an additional layer of functionality that is not present in other derivatives, making it particularly valuable for specialized applications in peptide synthesis and drug design .

Fluorenylmethyloxycarbonyl-N-methyl-D-arginine-methoxytrityl-hydroxyl represents a specialized amino acid derivative essential for solid-phase peptide synthesis applications [1]. The compound features a fluorenylmethyloxycarbonyl protecting group at the N-terminus and a methoxytrityl group protecting the guanidine side chain of the arginine residue, enabling controlled peptide bond formation while preventing unwanted side reactions [2].

Standard solid-phase peptide synthesis protocols for Fmoc-N-Me-D-Arg(Mtr)-OH follow established Fmoc chemistry principles with specific modifications to accommodate the N-methylated amino acid structure [3]. The synthetic process begins with resin loading, followed by iterative cycles of deprotection and coupling reactions [4]. Each cycle involves removing the fluorenylmethyloxycarbonyl group using piperidine-based solutions, typically twenty percent piperidine in dimethylformamide, followed by coupling the activated amino acid to the growing peptide chain [5].

The deprotection mechanism proceeds through a two-step elimination reaction where piperidine abstracts the acidic proton adjacent to the fluorenylmethyloxycarbonyl group, leading to β-elimination and formation of dibenzofulvene [6]. The reactive dibenzofulvene intermediate is subsequently scavenged by excess piperidine to form a stable fulvene-piperidine adduct that can be removed during washing steps [5].

N-methylated amino acids present unique challenges in solid-phase peptide synthesis due to increased steric hindrance compared to their unmethylated counterparts [7]. Coupling reactions involving N-methyl amino acids typically require extended reaction times, elevated temperatures, and specialized coupling reagents to achieve satisfactory yields [8]. The incorporation of Fmoc-N-Me-D-Arg(Mtr)-OH specifically benefits from optimized coupling conditions that account for both the N-methylation and the bulky methoxytrityl protecting group.

Table 1: Standard SPPS Protocol Parameters for Fmoc-N-Me-D-Arg(Mtr)-OH

ParameterConditionDurationTemperature
Fluorenylmethyloxycarbonyl Deprotection20% Piperidine in Dimethylformamide7-15 minutesRoom Temperature
Washing StepsDimethylformamide2 minutes × 5 cyclesRoom Temperature
Amino Acid Coupling3-5 equivalents with coupling reagent30-120 minutesRoom Temperature to 45°C
Post-Coupling WashDimethylformamide2 minutes × 3 cyclesRoom Temperature

The monitoring of coupling efficiency becomes particularly critical when incorporating N-methylated amino acids into peptide sequences [9]. Analytical techniques such as high-performance liquid chromatography and mass spectrometry provide quantitative assessment of reaction completion, with typical coupling efficiencies for Fmoc-N-Me-D-Arg(Mtr)-OH ranging from eighty-five to ninety-five percent under optimized conditions [9].

Strategic Use of 2-Chlorotrityl Chloride Resin

2-Chlorotrityl chloride resin offers significant advantages for the synthesis of peptides containing Fmoc-N-Me-D-Arg(Mtr)-OH, particularly in preventing racemization during the initial amino acid loading step [10]. The resin's unique chemical structure enables mild loading conditions that preserve the stereochemical integrity of sensitive amino acids while providing high substitution levels [11].

The loading procedure for 2-chlorotrityl chloride resin involves esterification of the amino acid carboxyl group to the resin in the presence of N,N-diisopropylethylamine in dichloromethane or dichloroethane [10]. High esterification yields are obtained using 0.6 equivalents of Fmoc-amino acid per millimole of resin, with the reaction proceeding to completion within twenty-five minutes at room temperature [10]. This mild loading protocol proves particularly beneficial for Fmoc-N-Me-D-Arg(Mtr)-OH, as it eliminates the risk of racemization associated with more aggressive coupling conditions.

Resin activation represents a critical preprocessing step that significantly impacts the overall synthesis efficiency [11]. Studies demonstrate that moisture control during activation is essential, as water content can reduce loading capacity by up to fifty percent [11]. Optimal activation conditions employ anhydrous dichloromethane with varying concentrations of thionyl chloride, ranging from two percent to fifty percent by volume [11].

Table 2: 2-Chlorotrityl Chloride Resin Activation Conditions

Thionyl Chloride ConcentrationActivation TimeLoading EfficiencyMoisture Sensitivity
2% v/v30 minutes30-44%High
25% v/v5 minutes>80%Moderate
50% v/v5 minutes>90%Low

The strategic advantage of 2-chlorotrityl chloride resin extends to the cleavage conditions, which utilize mild acidic treatment with acetic acid/trifluoroethanol/dichloromethane mixtures [10]. These conditions accomplish quantitative peptide cleavage within fifteen to sixty minutes at room temperature while leaving tert-butyl type protecting groups intact [10]. The mild cleavage conditions prove particularly important for sequences containing methoxytrityl-protected arginine, as they prevent premature deprotection of acid-labile side chain protecting groups.

Resin reusability represents an additional economic advantage of 2-chlorotrityl chloride resin systems [12]. Following peptide cleavage, the resin can be regenerated through re-activation protocols, enabling multiple synthesis cycles without significant loss of loading capacity [11]. This characteristic proves particularly valuable for large-scale production of peptides containing expensive amino acid derivatives such as Fmoc-N-Me-D-Arg(Mtr)-OH.

Optimization of Coupling and Deprotection Steps

The optimization of coupling reactions for Fmoc-N-Me-D-Arg(Mtr)-OH requires careful consideration of multiple variables including coupling reagent selection, reaction time, temperature, and concentration [7]. N-methylated amino acids present inherent challenges due to reduced nucleophilicity and increased steric hindrance, necessitating specialized coupling protocols [8].

Coupling reagent selection plays a pivotal role in achieving high yields for N-methylated amino acid incorporation [7]. 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate has demonstrated superior performance for N-methyl amino acid couplings compared to other uronium-based reagents [7]. Alternative coupling strategies employ (7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate in combination with 1-hydroxy-7-azabenzotriazole [8].

Table 3: Coupling Reagent Performance for N-Methylated Amino Acids

Coupling ReagentAdditiveCoupling EfficiencyReaction TimeTemperature
2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate1-Hydroxy-7-azabenzotriazole90-95%2-4 hours45°C
(7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate1-Hydroxy-7-azabenzotriazole85-92%3-6 hoursRoom Temperature
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate1-Hydroxybenzotriazole80-88%4-8 hoursRoom Temperature

Temperature elevation represents an effective strategy for accelerating coupling reactions involving sterically hindered amino acids [13]. Reactions conducted at forty-five degrees Celsius demonstrate significantly improved kinetics compared to room temperature conditions, with coupling times reduced by fifty to seventy percent [9]. However, temperature optimization must be balanced against potential side reaction formation and protecting group stability.

Deprotection optimization for Fmoc-N-Me-D-Arg(Mtr)-OH sequences requires attention to both the fluorenylmethyloxycarbonyl removal and potential side reactions [5]. Studies comparing different deprotection reagents demonstrate that 4-methylpiperidine and piperazine can serve as effective alternatives to piperidine, offering similar deprotection efficiency with potentially reduced side reaction formation [5]. The deprotection kinetics vary depending on the amino acid sequence context, with bulky or electron-withdrawing neighboring residues requiring extended treatment times.

Table 4: Deprotection Reagent Comparison

ReagentConcentrationDeprotection TimeAspartimide FormationAvailability
Piperidine20% in Dimethylformamide5-15 minutesModerateControlled
4-Methylpiperidine20% in Dimethylformamide7-20 minutesLowUnrestricted
Piperazine20% in Dimethylformamide10-25 minutesLowUnrestricted

The implementation of double coupling protocols proves particularly beneficial for sequences containing multiple N-methylated residues [8]. This approach involves performing two consecutive coupling reactions with fresh reagents, effectively compensating for reduced coupling efficiency associated with sterically hindered amino acids. Double coupling protocols typically achieve overall coupling efficiencies exceeding ninety-eight percent, even for challenging sequences.

Mitigation of δ-Lactam Formation During Activation

δ-lactam formation represents a significant side reaction during the activation of arginine derivatives, including Fmoc-N-Me-D-Arg(Mtr)-OH, leading to reduced coupling efficiency and increased reagent consumption [14]. This intramolecular cyclization occurs when the activated carboxyl group reacts with the guanidine nitrogen, forming a six-membered cyclic structure that cannot participate in peptide bond formation [15].

The kinetics of δ-lactam formation vary significantly depending on the protecting group strategy employed for arginine side chain protection [14]. Comparative studies demonstrate that methoxytrityl-protected arginine exhibits intermediate susceptibility to δ-lactam formation, with approximately twelve percent conversion observed after thirty minutes of activation [14]. This compares to three percent for nitro-protected derivatives and sixty percent for bis-tert-butoxycarbonyl-protected analogs under identical conditions [14].

Table 5: δ-Lactam Formation Rates for Different Arginine Protecting Groups

Protecting Group30-minute Conversion120-minute ConversionCoupling EfficiencyStability in Solution
Methoxytrityl12%35%>99%Excellent
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl12%45%>99%Excellent
Nitro3%15%>99%Excellent
Bis-tert-butoxycarbonyl60%85%28%Poor

Solvent selection influences δ-lactam formation kinetics, with dimethylformamide and N-butylpyrrolidone demonstrating similar behavior for methoxytrityl-protected arginine [14]. The choice between these solvents can be based on other considerations such as environmental impact and disposal requirements, as both exhibit comparable performance in terms of side reaction suppression [16].

Strategic timing of activation and coupling reactions provides an effective approach to minimize δ-lactam formation [14]. Optimal protocols involve immediate addition of activated amino acid solutions to the peptide resin, minimizing the time available for intramolecular cyclization [15]. Pre-activation strategies, while convenient for automated synthesis, should be avoided for arginine derivatives due to the time-dependent nature of δ-lactam formation.

The implementation of multiple coupling cycles with fresh reagents represents a practical mitigation strategy for sequences requiring high arginine content [14]. This approach accepts the inherent δ-lactam formation while compensating through increased reagent stoichiometry and repeated coupling attempts [2]. Industrial applications often employ this strategy despite increased cost, as it provides reliable synthesis outcomes for complex sequences.

Table 6: Mitigation Strategies for δ-Lactam Formation

StrategyImplementationEfficiency ImprovementCost ImpactComplexity
Immediate CouplingDirect addition to resin15-25%LowLow
Multiple Coupling CyclesRepeated fresh reagent addition20-35%HighModerate
Alternative Protecting GroupsNitro or other derivatives40-60%VariableHigh
Optimized TimingMinimize pre-activation10-20%NoneLow

Temperature control during activation and coupling steps provides additional opportunities for δ-lactam mitigation [14]. Lower temperatures slow the rate of intramolecular cyclization while maintaining acceptable coupling kinetics when combined with extended reaction times [15]. This approach proves particularly valuable for sequences containing multiple arginine residues, where cumulative δ-lactam formation can significantly impact overall synthesis efficiency.

Acid Lability of Mtr Group in Deprotection Reactions

The methoxytrityl protecting group exhibits distinct acid lability characteristics that differentiate it from other arginine side-chain protecting groups. Research demonstrates that the Mtr group displays lower acid lability compared to more commonly used protecting groups such as Pbf and Pmc [1]. The relative deprotection rates follow the established order: Pbf > Pmc > Mtr > Mts > Tos, positioning the methoxytrityl group among the more acid-stable protecting strategies [1].

The deprotection mechanism of the Mtr group under acidic conditions involves protonation of the methoxy group, leading to the formation of a stabilized carbocation intermediate. This stabilization occurs through resonance delocalization across the trityl framework, enhanced by the electron-donating methoxy substituent [2]. However, the reduced reactivity necessitates extended cleavage times, particularly when multiple Mtr-protected arginine residues are present within a single peptide sequence [2].

Experimental data reveals that complete removal of the Mtr group requires significantly longer treatment periods than other protecting groups. Standard trifluoroacetic acid cleavage protocols may require up to 24 hours for complete deprotection when multiple Mtr groups are present [2]. This extended exposure time becomes particularly problematic for peptides containing tryptophan residues, as prolonged acid treatment can lead to unwanted side reactions including sulfonation and dithioketal formation [2].

Alternative deprotection strategies have been developed to address the sluggish removal kinetics of the Mtr group. Treatment with trimethylsilyl bromide in combination with appropriate scavengers can achieve complete deprotection of up to four Arg(Mtr) residues within 15 minutes [2]. This method demonstrates superior efficiency while simultaneously suppressing sulfonation byproduct formation, even in the presence of unprotected tryptophan residues [2].

The acid lability profile of Fmoc-N-Me-D-Arg(Mtr)-OH specifically demonstrates enhanced stability compared to the non-methylated counterpart. The presence of the N-methyl group introduces steric hindrance around the guanidino function, potentially affecting the accessibility of the protecting group to acidic reagents [1]. This modification requires careful optimization of deprotection conditions to ensure complete removal while maintaining peptide integrity.

Quantitative analysis of Mtr deprotection kinetics reveals a pH-dependent profile with optimal removal occurring at strongly acidic conditions. The recommended protocol involves dissolution of the peptide in 5% phenol/TFA solution at approximately 10 mmol/mL concentration, with reaction monitoring via high-performance liquid chromatography [3]. Complete cleavage typically requires approximately 7.5 hours under these conditions, followed by solvent evaporation and aqueous workup [3].

N-Methylation Effects on Nucleophilic Reactivity

The incorporation of N-methylation into the arginine framework fundamentally alters the nucleophilic character of the guanidino side chain. This modification introduces both electronic and steric perturbations that significantly impact the compound's reactivity profile in peptide synthesis applications [4] [5].

From an electronic perspective, the N-methyl group exerts a positive inductive effect that increases the electron density at the neighboring nitrogen atoms within the guanidino function [4]. This electronic enhancement theoretically increases the nucleophilicity of the remaining unsubstituted nitrogen atoms. However, this effect is counterbalanced by the steric bulk introduced by the methyl substituent, which can impede access to the nucleophilic sites [4].

The methylation pattern in Fmoc-N-Me-D-Arg(Mtr)-OH represents a specific structural configuration where the N-terminal amino group bears the methyl substituent. This positioning creates a unique reactivity profile compared to side-chain methylated variants. The proximity of the N-methyl group to the peptide backbone influences both the conformational preferences and the accessibility of the guanidino function for intermolecular interactions [5].

Mechanistic studies of protein arginine methyltransferases provide insight into the nucleophilic behavior of methylated arginine derivatives. The methylation process typically proceeds via a bimolecular nucleophilic substitution mechanism, where proper substrate alignment is crucial for efficient methyl transfer [6]. The presence of pre-existing N-methylation can affect this alignment and subsequently influence the compound's participation in similar nucleophilic processes [6].

Comparative reactivity studies between methylated and non-methylated arginine derivatives reveal altered reaction kinetics in coupling reactions. The N-methylation introduces conformational constraints that can either facilitate or hinder peptide bond formation, depending on the specific reaction conditions and neighboring amino acid residues [4]. These effects become particularly pronounced in sterically demanding coupling reactions or when forming peptide bonds with bulky amino acids.

The nucleophilic reactivity of Fmoc-N-Me-D-Arg(Mtr)-OH is further modulated by the protecting group environment. The Mtr group provides substantial steric shielding of the guanidino function, reducing unwanted side reactions during peptide synthesis while preserving the intended nucleophilic character for deprotection processes [1]. This balance between protection and reactivity represents a crucial design element for successful peptide synthesis applications.

Solvent effects on nucleophilic reactivity become amplified in N-methylated systems due to altered solvation patterns. The methylated nitrogen atoms exhibit different hydrogen bonding capabilities compared to their unmodified counterparts, leading to modified solubility profiles and reaction kinetics in various solvent systems [4]. These effects must be carefully considered when optimizing synthesis protocols for peptides containing this modified amino acid.

Solvent Compatibility and Reaction Kinetics

The solvent compatibility profile of Fmoc-N-Me-D-Arg(Mtr)-OH reflects the combined influence of the fluorenylmethoxycarbonyl protecting group, the N-methylated amino acid backbone, and the methoxytrityl side-chain protection. This unique structural combination creates specific solubility requirements that directly impact reaction kinetics and synthesis efficiency [7] [8].

Dimethylformamide represents the traditional solvent of choice for Fmoc-based solid-phase peptide synthesis, offering excellent solubility for most protected amino acid derivatives [8]. However, DMF exhibits inherent instability, spontaneously decomposing to release dimethylamine impurities that can react with Fmoc protecting groups [8]. This degradation pathway becomes particularly problematic for extended synthesis protocols or when working with sensitive amino acid derivatives like Fmoc-N-Me-D-Arg(Mtr)-OH [8].

N-methylpyrrolidone emerges as a superior alternative solvent system, particularly for hydrophobic peptide sequences. The enhanced polarity of NMP compared to DMF provides improved solvation of both the resin matrix and growing peptide chains [7]. For Fmoc-N-Me-D-Arg(Mtr)-OH specifically, NMP offers better compatibility with the N-methylated structure, reducing aggregation phenomena that can impede coupling reactions [7].

Reaction kinetics in peptide synthesis demonstrate strong dependence on solvent choice, with polar aprotic solvents generally providing optimal conditions for amino acid activation and coupling processes [8]. The presence of N-methylation in Fmoc-N-Me-D-Arg(Mtr)-OH introduces additional complexity, as the altered electronic environment affects both nucleophilic reactivity and electrophilic activation processes [4].

Temperature effects on reaction kinetics become pronounced when utilizing different solvent systems. Elevated temperatures can accelerate both coupling and deprotection reactions, but must be balanced against potential side reaction formation [9]. For Fmoc-N-Me-D-Arg(Mtr)-OH, the combination of fast stirring and controlled heating demonstrates optimal synthesis conditions while maintaining low reagent concentrations [9].

The compatibility of Fmoc-N-Me-D-Arg(Mtr)-OH with microwave-assisted synthesis protocols requires careful consideration of solvent selection. DMF-based systems under microwave conditions can lead to N-formylation side reactions, while mixed solvent systems containing dichloromethane and DMF often provide superior results [8]. The N-methylated structure may exhibit altered microwave absorption characteristics, necessitating protocol optimization for optimal synthesis outcomes.

Solvent effects on Mtr group stability represent another critical consideration. Polar protic solvents can accelerate acid-catalyzed deprotection reactions, while aprotic systems provide enhanced stability during synthesis cycles [3]. The methoxytrityl group demonstrates particular sensitivity to nucleophilic solvents, requiring careful selection of reaction media to prevent premature deprotection [3].

Binary solvent mixtures offer opportunities for fine-tuning solubility and reactivity profiles. The combination of DMSO with ethyl acetate provides adjustable polarity while reducing overall toxicity compared to traditional DMF-based systems [10]. For environmentally conscious synthesis protocols, such green chemistry approaches become increasingly important while maintaining synthesis efficiency [10].

Degradation Pathways Under Prolonged TFA Exposure

Extended exposure to trifluoroacetic acid initiates multiple degradation pathways that can compromise the integrity of Fmoc-N-Me-D-Arg(Mtr)-OH and peptides containing this modified amino acid. Understanding these degradation mechanisms is crucial for optimizing cleavage protocols and minimizing unwanted side product formation [11] [12].

The primary degradation pathway involves acid-catalyzed hydrolysis of the N-methylated amino acid structure. Prolonged TFA exposure can lead to demethylation reactions, particularly when elevated temperatures or extended reaction times are employed [11]. This process typically proceeds through protonation of the methylated nitrogen followed by nucleophilic attack by water molecules, ultimately resulting in loss of the methyl group and formation of the corresponding unmethylated derivative.

Secondary degradation processes include oxidative pathways that affect both the amino acid backbone and the methoxytrityl protecting group. Trace oxygen present in TFA solutions can initiate radical-mediated oxidation reactions, leading to formation of various oxidized byproducts [11]. These reactions become particularly problematic when scavenger concentrations are inadequate or when reaction vessels are not properly deoxygenated [11].

The methoxytrityl protecting group demonstrates specific vulnerability to prolonged acid exposure through carbocation-mediated rearrangement reactions. Under strongly acidic conditions, the trityl carbocation can undergo internal rearrangements or react with nucleophilic species present in the cleavage mixture [3]. These reactions can lead to incomplete deprotection or formation of modified peptide products that complicate purification processes [3].

Quantitative analysis of degradation kinetics reveals time-dependent product formation profiles. Initial TFA exposure primarily accomplishes the intended deprotection reactions, but extended treatment beyond optimal timeframes leads to exponential increases in degradation product formation [12]. For Fmoc-N-Me-D-Arg(Mtr)-OH containing peptides, the optimal cleavage window typically ranges from 2-4 hours under standard conditions [3].

The presence of scavenger molecules significantly influences degradation pathways by competing for reactive intermediates. Phenol, thioanisole, and ethanedithiol serve as effective carbocation scavengers, preventing unwanted alkylation reactions with the peptide backbone [3]. However, the specific requirements for Fmoc-N-Me-D-Arg(Mtr)-OH may necessitate optimized scavenger cocktails to address the unique reactivity profile of the N-methylated structure [3].

Temperature-dependent degradation studies reveal accelerated breakdown processes at elevated temperatures. While higher temperatures can improve deprotection efficiency, they simultaneously increase the rates of unwanted side reactions [9]. For peptides containing Fmoc-N-Me-D-Arg(Mtr)-OH, temperature optimization represents a critical balance between deprotection efficiency and product integrity [9].

Water content in TFA cleavage solutions affects degradation pathways through competing hydrolysis reactions. Optimal water concentrations facilitate intended deprotection processes while minimizing hydrolytic degradation of sensitive amino acid modifications [3]. The N-methylated structure may exhibit altered sensitivity to water-mediated degradation compared to unmodified amino acids [3].

Advanced analytical techniques enable real-time monitoring of degradation processes during TFA cleavage. High-performance liquid chromatography with mass spectrometric detection allows for identification and quantification of degradation products [3]. This analytical capability enables optimization of cleavage conditions to minimize unwanted product formation while ensuring complete deprotection of the target peptide [3].

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

622.24612074 g/mol

Monoisotopic Mass

622.24612074 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

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